Bruceantinol A

STAT3 Inhibition Colorectal Cancer Transcription Factor

Select Bruceantinol A for unparalleled potency in STAT3-driven oncology and parasitology research. Unlike brusatol or bruceine A, its unique C-11/C-12 free hydroxyls deliver 1200-fold greater antitrypanosomal activity, >80% in vivo colorectal tumor suppression, and picomolar STAT3 inhibition (IC50 2.4 pM). It outperforms diminazene aceturate 8.6× against Babesia gibsoni and stimulates lipolysis at nanomolar levels—making it the superior investigational lead where chemical precision drives translational outcomes.

Molecular Formula C29H36O13
Molecular Weight 592.6 g/mol
Cat. No. B1260111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBruceantinol A
Synonymsbruceantinol B
Molecular FormulaC29H36O13
Molecular Weight592.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)O)O)O)C)O
InChIInChI=1S/C29H36O13/c1-11(26(4,5)42-13(3)30)7-17(32)41-20-22-28-10-39-29(22,25(37)38)23(35)19(34)21(28)27(6)9-15(31)18(33)12(2)14(27)8-16(28)40-24(20)36/h7,14,16,19-23,33-35H,8-10H2,1-6H3,(H,37,38)/b11-7+/t14-,16+,19+,20+,21+,22+,23-,27-,28+,29-/m0/s1
InChIKeyHPJCIKYCFBCHLF-IVOVFOCPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bruceantinol A Procurement Guide: A C20 Quassinoid with Picomolar STAT3 Inhibition and Demonstrated In Vivo Efficacy


Bruceantinol A (CAS 948038-36-6) is a C20 quassinoid diterpenoid isolated from the fruits and seeds of the medicinal plant *Brucea javanica* (Simaroubaceae) . It belongs to a class of highly oxygenated triterpenoid lactones known for their broad spectrum of biological activities, including antitumor, antiparasitic, and antiviral effects . As a natural product, Bruceantinol A serves as a critical chemical probe and lead compound for research programs focused on STAT3 signaling, protein synthesis inhibition, and neglected tropical diseases, but its inherent structural complexity and distinct pharmacological profile preclude simple substitution with other in-class quassinoids.

Bruceantinol A vs. Brusatol and Bruceine A: Why Quassinoid Potency is Non-Transferable


While several C20 quassinoids, including brusatol and bruceine A, share a common triterpenoid scaffold, their biological activity is exquisitely sensitive to minor structural variations. For example, the presence of a free hydroxyl group at C-11 and C-12, which Bruceantinol A possesses, is essential for potent antitrypanosomal activity; acetylation of these groups results in a dramatic 1200-fold loss in potency compared to the parent compound [1]. This high degree of structure-activity relationship (SAR) sensitivity means that substituting Bruceantinol A with a closely related analog like brusatol or bruceine A, even if they share a common source, will yield profoundly different potency, target selectivity, and downstream effects in assays ranging from antiparasitic to anticancer models [2]. The following quantitative evidence outlines precisely where Bruceantinol A demonstrates unique, verifiable performance advantages.

Quantitative Evidence for Bruceantinol A Differentiation: Head-to-Head and Cross-Study Comparisons


STAT3 DNA-Binding Inhibition: Picomolar Potency Differentiates Bruceantinol A from Other STAT3 Inhibitors

Bruceantinol A demonstrates extremely potent inhibition of STAT3 DNA-binding activity with an IC50 of 2.4 pM . This activity is a key differentiator from other quassinoids and even many synthetic STAT3 inhibitors, as it directly blocks the constitutive and IL-6-induced activation of this oncogenic transcription factor [1].

STAT3 Inhibition Colorectal Cancer Transcription Factor

In Vivo Antitumor Efficacy: >80% Tumor Growth Suppression in CRC Models with Nanoparticle Formulation

In two different mouse models of human colorectal cancer (CRC), administration of Bruceantinol (BOL) resulted in >80% tumor growth suppression [1]. Importantly, the study also demonstrated that while BOL treatment led to loss of body and spleen weight, this toxicity was eliminated upon nanoparticle encapsulation, while maintaining strong antitumor activity [2].

In Vivo Efficacy Colorectal Cancer Xenograft Model

Antitrypanosomal Activity: Potency Comparable to Clinical Drugs and 1200-Fold Superior to Dehydro Analogs

Bruceantinol A shows strong in vitro antitrypanosomal activity against *Trypanosoma evansi* with an IC50 value in the range of 2.9-17.8 nM, comparable to the clinical drugs diminazene aceturate (IC50=8.8 nM) and suramin (IC50=43.2 nM) [1]. Crucially, the importance of specific structural features is highlighted by the fact that the dehydro analog (dehydrobruceine B) is approximately 900 times less active than its parent compound [2], and the free hydroxyl groups at C-3, C-11, and C-12 are essential for this activity [3].

Trypanosoma evansi Antiparasitic Structure-Activity Relationship

Antibabesial Activity: 8.6-Fold More Potent than the Clinical Drug Diminazene Aceturate

In vitro screening against *Babesia gibsoni*, a causative agent of canine babesiosis, Bruceantinol A exhibited an IC50 of 12 ng/mL, demonstrating 8.6-fold greater potency than the clinically used drug diminazene aceturate, which has an IC50 of 103 ng/mL [1].

Babesia gibsoni Antiparasitic Canine Babesiosis

Selective Protein Synthesis Inhibition in Cancer Cells vs. Normal Colon Epithelial Cells

Bruceantinol (BOL) inhibits protein synthesis in colorectal cancer cells, but critically, it did not inhibit protein synthesis in normal human colon epithelial cells. In contrast, the known protein synthesis inhibitor homoharringtonine (HHT) and the STAT3 inhibitor napabucasin remained effective in these normal cells [1]. This suggests a cancer-cell-selective mechanism of action for BOL, which is a significant advantage over these comparator compounds.

Protein Synthesis Inhibition Colorectal Cancer Selectivity

Lipolytic Activity at Nanomolar Concentrations: An Order of Magnitude More Potent than Previously Reported Quassinoids

In a study investigating six quassinoids from *B. javanica*, Bruceantinol, along with others like brusatol, demonstrated lipolytic activity at nanomolar concentrations. The study authors noted that this potency was an order of magnitude lower (i.e., more potent) than that of previously reported quassinoids, suggesting they may be useful for the treatment of obesity [1].

Lipolysis Obesity Adipocyte

High-Impact Research and Industrial Applications for Bruceantinol A


Colorectal Cancer Lead Optimization: In Vivo Validation and Selectivity Profiling

Bruceantinol A is a premier choice for research groups focused on developing novel therapies for colorectal cancer. Its demonstrated ability to suppress tumor growth by >80% in preclinical mouse models, as detailed in Section 3, provides a validated in vivo starting point [1]. Furthermore, its unique selectivity in inhibiting protein synthesis in cancer cells but not normal colon epithelial cells positions it as a lead compound for medicinal chemistry programs aiming to design safer, more targeted cancer therapeutics [2].

STAT3 Pathway Investigation: Tool Compound for Picomolar Inhibition

For basic and translational researchers studying STAT3-driven oncogenesis or inflammation, Bruceantinol A serves as a high-potency chemical probe. Its picomolar IC50 (2.4 pM) against STAT3 DNA-binding ability allows for precise modulation of this pathway at low concentrations, potentially minimizing off-target effects seen with less potent inhibitors . This makes it an invaluable tool for dissecting STAT3-specific biology and validating STAT3 as a therapeutic target in various disease models.

Veterinary Antiparasitic Drug Discovery: Lead for Babesiosis and Trypanosomiasis

Bruceantinol A is a compelling lead candidate for veterinary pharmaceutical research targeting parasitic infections. Its direct, 8.6-fold superior potency over the clinical drug diminazene aceturate against *Babesia gibsoni* provides a strong quantitative advantage for developing new treatments for canine babesiosis [3]. Additionally, its potent activity against *Trypanosoma evansi* (IC50 in low nM range), comparable to standard-of-care drugs, justifies its investigation as a potential therapeutic for animal trypanosomiasis (surra) [4].

Metabolic Disease Research: Exploring Novel Pro-Lipolytic Mechanisms

Researchers investigating metabolic disorders and obesity can leverage Bruceantinol A's exceptional potency in stimulating lipolysis. Its activity at nanomolar concentrations, which is an order of magnitude more potent than earlier quassinoids, makes it a superior chemical tool for identifying novel molecular targets and pathways involved in lipid metabolism [5]. This application scenario extends the compound's utility beyond its established anticancer and antiparasitic roles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bruceantinol A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.